Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide
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Overview
Description
Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide typically involves the reaction of thiophene derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and scalable. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-3-ol, 2,3-dihydro-, sulfate, 1,1-dioxide
- 3-amino-2,3-dihydrothiophene 1,1-dioxide hydrochloride
- 1,1-dioxo-3-hydroxy-tetrahydrothiophene
Uniqueness
Thiophene-3-ol, 2,3-dihydro-, phenylcarbamate, 1,1-dioxide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
40226-77-5 |
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Molecular Formula |
C11H11NO4S |
Molecular Weight |
253.28 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-phenylcarbamate |
InChI |
InChI=1S/C11H11NO4S/c13-11(12-9-4-2-1-3-5-9)16-10-6-7-17(14,15)8-10/h1-7,10H,8H2,(H,12,13) |
InChI Key |
PSZHRXLWUMGYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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